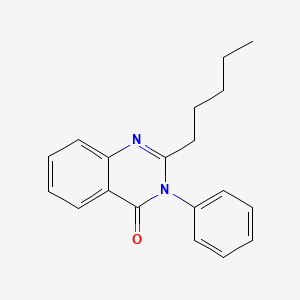

2-pentyl-3-phenylquinazolin-4(3H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C19H20N2O |

|---|---|

Molekulargewicht |

292.4 g/mol |

IUPAC-Name |

2-pentyl-3-phenylquinazolin-4-one |

InChI |

InChI=1S/C19H20N2O/c1-2-3-5-14-18-20-17-13-9-8-12-16(17)19(22)21(18)15-10-6-4-7-11-15/h4,6-13H,2-3,5,14H2,1H3 |

InChI-Schlüssel |

AZPWGXSIGUNZRG-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Pentyl 3 Phenylquinazolin 4 3h One and Analogues

General Synthetic Strategies for Quinazolin-4(3H)-one Derivatives

The quinazolin-4(3H)-one framework is a common motif in numerous biologically active compounds and natural products. nih.govresearchgate.netnih.gov Consequently, a diverse array of synthetic methods has been developed for its construction.

Cyclization of o-Aminobenzamides with Diverse Substrates

A foundational and widely employed strategy for the synthesis of quinazolin-4(3H)-ones involves the cyclization of o-aminobenzamides with various electrophilic partners. This approach offers a versatile entry point to a wide range of substituted quinazolinones. Common substrates include aldehydes, ketones, and their derivatives. researchgate.netresearchgate.netorganic-chemistry.org The reaction typically proceeds through an initial condensation to form a Schiff base or a related intermediate, which then undergoes intramolecular cyclization to furnish the desired heterocyclic system. researchgate.net The choice of catalyst and reaction conditions can significantly influence the efficiency and scope of this transformation. For instance, various acids, metal catalysts, and even biocatalysts have been successfully utilized to promote this cyclization. researchgate.netresearchgate.netnih.gov

A notable variation of this method involves the reaction of o-aminobenzamides with alcohols. This process, often catalyzed by transition metals like nickel, proceeds via an acceptorless dehydrogenative coupling mechanism, offering an environmentally benign route to quinazolin-4(3H)-ones. nih.gov

Oxidative Cyclization Protocols (e.g., DTBP-Mediated and Metal-Catalyst Free)

Oxidative cyclization represents another powerful tool for the synthesis of quinazolin-4(3H)-ones. These methods often start from more reduced precursors and employ an oxidant to drive the final ring-closing and aromatization steps.

One such protocol utilizes di-tert-butyl peroxide (DTBP) as the oxidant. In a tandem reaction, o-aminobenzamides can react with alcohols in the presence of DTBP and a copper catalyst to afford quinazolinones in good to excellent yields. tandfonline.com This method demonstrates good functional group tolerance. tandfonline.com Another DTBP-mediated approach involves the reaction of o-aminobenzamides with styrenes. mdpi.com This metal- and catalyst-free protocol proceeds via the in-situ generation of an aldehyde from the styrene, which then undergoes condensation and cyclization. mdpi.com The reaction is typically carried out at elevated temperatures in a solvent like DMSO, often with an additive such as p-toluenesulfonic acid (p-TsOH) to improve yields. mdpi.com

Metal-catalyst free oxidative cyclizations are gaining prominence due to their environmental advantages. mdpi.comrsc.org An example is the reaction of 2-amino-N-methoxybenzamides with aldehydes, which proceeds via an acid-promoted cyclocondensation and elimination cascade, avoiding the need for an external oxidant. rsc.org Other innovative approaches include visible-light-promoted synthesis using a photocatalyst like fluorescein (B123965) in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP). rsc.org Furthermore, electrochemical methods for the synthesis of quinazolinones from o-aminobenzamide and alkenes have also been reported, offering a green alternative. mdpi.com

Catalyst-Free Approaches and Reaction Optimization

In the pursuit of more sustainable and cost-effective synthetic methods, catalyst-free approaches for quinazolin-4(3H)-one synthesis have been developed. These reactions often rely on thermal conditions or the inherent reactivity of the starting materials to drive the transformation. For example, the reaction of 2-aminobenzamides with benzylamine (B48309) in DMSO can proceed without any external catalyst or base to produce quinazolinone derivatives. researchgate.net

Reaction optimization is a critical aspect of developing efficient synthetic protocols. For instance, in the DTBP-mediated synthesis from o-aminobenzamide and styrene, screening of various parameters such as the oxidant, solvent, temperature, and additives revealed that using DTBP as the oxidant and p-TsOH as an additive in DMSO at 120 °C provided the best results. mdpi.com Similarly, in the synthesis of quinazolin-4-ones from ortho-fluorobenzamides and amides, a systematic evaluation of bases and solvents identified cesium carbonate (Cs₂CO₃) in DMSO as the optimal combination. acs.org

Specific Synthesis of 2-pentyl-3-phenylquinazolin-4(3H)-one

The specific synthesis of this compound can be achieved through methods that allow for the precise introduction of the pentyl group at the 2-position and the phenyl group at the 3-position.

Copper-Catalyzed Tandem Reactions from 2'-aminobenzoyl-aniline Precursors

Copper-catalyzed tandem reactions provide an efficient route to 2,3-disubstituted quinazolin-4(3H)-ones. While not explicitly detailing the synthesis of the 2-pentyl analog, the general strategy involves the reaction of a 2-aminobenzamide (B116534) with a suitable partner that can provide the C2 substituent. For instance, a copper-catalyzed tandem reaction of 2-aminobenzamides with tertiary amines has been developed to synthesize various quinazolinone derivatives. organic-chemistry.org This reaction proceeds through the in-situ formation of an aldehyde from the tertiary amine. organic-chemistry.org To synthesize the target compound, one could envision a similar reaction using a tertiary amine that can generate hexanal (B45976) upon decomposition.

Another relevant copper-catalyzed approach involves the annulation of 2-nitrobenzonitriles with alcohols. rsc.orgnih.govnih.gov This method allows for the synthesis of 2-arylquinazolin-4(3H)-ones without the need for external oxidants or reductants. rsc.orgnih.govnih.gov Adapting this for the target molecule would require a variation that incorporates an aliphatic alcohol.

Synthesis via N-Hexanoyl Derivatives and 2-pentyl-4H-benzo[d]tandfonline.commdpi.comoxazin-4-one Intermediates

A classical and reliable method for preparing 2-substituted-3-aryl-quinazolin-4(3H)-ones involves the use of a 2-alkyl-4H-benzo[d] tandfonline.commdpi.comoxazin-4-one intermediate. The synthesis of this compound can be conceptualized through the following steps:

Formation of N-Hexanoyl Anthranilic Acid: Anthranilic acid is first acylated with hexanoyl chloride.

Cyclization to 2-pentyl-4H-benzo[d] tandfonline.commdpi.comoxazin-4-one: The resulting N-hexanoyl anthranilic acid is then cyclized, typically by heating with acetic anhydride, to form the 2-pentyl-4H-benzo[d] tandfonline.commdpi.comoxazin-4-one intermediate. nih.govnih.gov

Reaction with Aniline (B41778): Finally, the benzoxazinone (B8607429) intermediate is treated with aniline. The aniline acts as a nucleophile, opening the oxazinone ring and subsequently cyclizing to form the desired this compound. This reaction is often carried out by refluxing the reactants in a suitable solvent. nih.gov

This stepwise approach offers excellent control over the substitution pattern of the final quinazolinone product.

Synthesis of Key 2-Phenylquinazolin-4(3H)-one Precursors and Their Derivatization

The construction of the 2,3-disubstituted quinazolinone core often begins with the synthesis of simpler, yet crucial, precursors. These intermediates can then be elaborated upon to introduce the desired alkyl and aryl groups, such as the pentyl and phenyl substituents of the target molecule.

Condensation Reactions Involving Hydrazine (B178648) Hydrate (B1144303) and Substituted Benzaldehydes

Hydrazine hydrate is a key reagent in the synthesis of various heterocyclic compounds, including precursors for quinazolinones. For instance, in the creation of more complex quinazolinone derivatives, a primary amine can be generated through a multi-step process that utilizes hydrazine hydrate for a deprotection step. nih.gov This primary amine, such as 2-phenyl-4-(2-aminoethyl) thiazole, is then reacted with a benzoxazinone derivative to form the quinazolinone ring. nih.gov

Another common strategy involves the reaction of 2-mercapto-3-phenyl(or benzyl) quinazolin-4(3H)-one derivatives with hydrazine hydrate. nih.gov This reaction, typically conducted in absolute ethanol (B145695) at room temperature, leads to the formation of 2-thio-substituted acetohydrazide derivatives of quinazolin-4(3H)-one. nih.gov These hydrazide intermediates are versatile precursors for further structural modifications. For example, a mixture of ethyl 2-(4-oxo-2-methylquinazolin-3(4H)-yl-amino) acetate (B1210297) and hydrazine hydrate in ethanol can be refluxed to produce 2-(4-oxo-2-methylquinazolin-3(4H)-yl-amino)acetohydrazide. derpharmachemica.com Similarly, 3-amino-2-methyl-4(3H)-quinazolinone can be synthesized by reacting 2-methyl-4H-benzo[d] mdpi.comsapub.orgoxazin-4-one with hydrazine hydrate in ethanol. derpharmachemica.com

In a different approach, 3-phenyl-2-(1-(2-phenylhydrazinyl)propyl)quinazolin-4(3H)-one has been synthesized by refluxing 2-(1-bromopropyl)-3-phenylquinazolin-4(3H)-one with phenylhydrazine (B124118) in ethanol. nih.gov This demonstrates the utility of hydrazine derivatives in introducing substituted side chains onto the quinazolinone core.

Utility of 2-Methyl-quinazolin-4(3H)-one as a Building Block for Analogues

The 2-methyl-quinazolin-4(3H)-one scaffold is a highly valuable and frequently utilized starting material for the synthesis of a wide array of analogues. scirp.org The methyl group at the C-2 position is particularly amenable to chemical modification, allowing for the introduction of diverse functionalities. scirp.org

A common strategy involves the condensation of the 2-methyl group with aldehydes. For example, 2-methyl-quinazolin-4(3H)-one can be condensed with 4-chlorobenzaldehyde (B46862) in the presence of glacial acetic acid and sodium acetate to yield a chalcone (B49325) derivative. scirp.org This styryl linkage provides a reactive site for further transformations.

The 2-methyl group can also serve as a handle for building more complex heterocyclic systems. Reaction with chloroacetyl chloride in dry THF can lead to the formation of a pyrrolo[2,1-b]quinazolindione derivative. scirp.org This highlights the ability to construct fused ring systems starting from the simple 2-methyl precursor.

Furthermore, the 2-methyl-4H-3,1-benzoxazin-4-one, an intermediate derived from anthranilic acid, is a key precursor to 2-methyl-3-substituted quinazolin-4(3H)-ones. scispace.comtandfonline.com This benzoxazinone readily reacts with various primary amines to replace the ring oxygen with a nitrogen atom, thereby forming the desired 2,3-disubstituted quinazolinone structure. nih.govscispace.com This method is advantageous for creating a library of analogues by simply varying the amine component.

Structural Elucidation and Spectroscopic Characterization Techniques for Synthesized Quinazolinone Compounds

The confirmation of the chemical structures of synthesized quinazolinone compounds, including this compound and its analogues, relies heavily on a combination of spectroscopic techniques. nih.govderpharmachemica.comtandfonline.comnih.govrsc.orgmdpi.comresearchgate.netresearchgate.net These methods provide detailed information about the molecular framework, functional groups, and the connectivity of atoms.

Infrared (IR) Spectroscopy is used to identify characteristic functional groups. For quinazolinones, a strong absorption band corresponding to the carbonyl (C=O) group is typically observed in the region of 1660-1701 cm⁻¹. sapub.orgnih.govnih.gov The N-H stretching vibration in compounds with a free N-H group can be seen around 3175-3475 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is arguably the most powerful tool for structural elucidation.

¹H NMR provides information on the number and environment of protons. Aromatic protons of the quinazolinone ring system typically appear as multiplets in the range of δ 7.30-8.35 ppm. nih.govnih.gov The chemical shifts of the substituents at the 2 and 3 positions are highly informative. For instance, the protons of a methyl group at C-2 would appear as a singlet around δ 2.11-2.66 ppm. scispace.com Protons of an alkyl chain, like a pentyl group, would show characteristic multiplets and triplets depending on their position in the chain. nih.gov

¹³C NMR reveals the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the quinazolinone ring is typically found in the downfield region, around δ 161-174 ppm. mdpi.comscispace.com The carbons of the aromatic rings resonate in the δ 114-150 ppm range. mdpi.comscispace.com Signals for the alkyl substituent carbons would appear in the upfield region of the spectrum. scispace.com

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern. The molecular ion peak (M⁺) confirms the successful synthesis of the target molecule. sapub.orgnih.gov High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the molecular formula. nih.gov

The following tables provide examples of characteristic spectroscopic data for various quinazolinone derivatives, which are analogous in structure to this compound.

Table 1: Example ¹H NMR Data for Substituted Quinazolinones Use the interactive chart to explore the data.

| Compound | Solvent | Key Proton Signals (δ ppm) |

| 2-(3-hydroxyphenyl)quinazolin-4(3H)-one | DMSO-d₆ | 6.98–7.00 (m, 1H), 7.33–7.37 (m, 1H), 7.50–7.54 (m, 1H), 7.60–7.62 (m, 2H), 7.72–7.74 (m, 1H), 7.82–7.86 (m, 1H), 8.15–8.17 (m, 1H), 9.79 (s, 1H), 12.46 (s, 1H) mdpi.com |

| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one | DMSO-d₆ | 6.84–6.86 (m, 1H), 7.44–7.48 (m, 1H), 7.55–7.58 (m, 1H), 7.66–7.70 (m, 2H), 7.78–7.80 (m, 1H), 8.11–8.13 (m, 1H), 9.34 (s, 1H), 9.69 (s, 1H), 12.25 (s, 1H) mdpi.com |

| 2-propyl-3-(2-(2-phenylthiazol-4-yl)ethyl)quinazolin-4(3H)-one | CDCl₃ | 0.95 (3H, t, J = 7.2 Hz), 1.75 (2H, Hex, J = 7.2Hz), 2.66 (2H, t, J = 7.6 Hz), 3.21 (2H, t, J = 7.2 Hz), 4.44 (2H, t, J = 7.2 Hz), 6.86 (1H, s), 7.30-7.40 (4H, m), 7.56 (1H, d, J = 8.0 Hz), 7.65 (1H, t, J = 5.6 Hz), 7.80-7.90 (2H, m), 8.20 (1H, d, J = 5.6 Hz) nih.gov |

Table 2: Example ¹³C NMR Data for Substituted Quinazolinones Use the interactive chart to explore the data.

| Compound | Solvent | Key Carbon Signals (δ ppm) |

| 2-(3-hydroxyphenyl)quinazolin-4(3H)-one | DMSO-d₆ | 114.55, 118.32, 118.49, 120.98, 125.83, 126.51, 127.44, 129.66, 134.01, 134.58, 148.70, 152.32, 157.49, 162.17 mdpi.com |

| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one | DMSO-d₆ | 115.64, 115.74, 120.07, 121.07, 124.08, 126.30, 126.34, 127.61, 134.97, 145.84, 149.52 (2C), 152.70, 162.76 mdpi.com |

| 2-methyl-quinazolin-4(3H)-one | DMSO-d₆ | 20.92, 114.52, 117.24, 127.82, 129.04, 130.74, 134.91, 140.37, 168.77 scispace.com |

Pre Clinical Biological Activities of 2 Pentyl 3 Phenylquinazolin 4 3h One Analogues

In Vitro Anticancer and Antiproliferative Potency

The potential of quinazolinone analogues as anticancer agents has been extensively investigated. These studies often involve evaluating their ability to inhibit the growth of and induce death in various human tumor cell lines.

Cytotoxicity Evaluation in Human Tumor Cell Lines (e.g., MCF-7, HepG2, MDA-MB-231, HeLa)

Numerous studies have demonstrated the cytotoxic effects of 2,3-disubstituted quinazolin-4(3H)-one analogues against a panel of human cancer cell lines.

Derivatives have shown significant activity against breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), cervical cancer (HeLa), and triple-negative breast cancer (MDA-MB231) cell lines. nih.govnih.govscientificarchives.comresearchgate.net For instance, a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were screened for their in vitro antitumor activity, with the MCF-7 cell line being the most sensitive. researchgate.net In another study, quinazolin-4(3H)-one hydrazides exhibited potent inhibitory activity against MCF7 cell lines, with some compounds showing IC50 values in the range of 0.20 to 0.84 µM. nih.govtandfonline.com

Similarly, newly synthesized quinazoline (B50416) derivatives were evaluated for their cytotoxicity against HeLa and MDA-MB231 cells. Several of these compounds, specifically those with certain thioether substitutions, were found to be more potent than the standard anticancer drug gefitinib, with IC50 values ranging from 1.85 to 2.81 μM. nih.govresearchgate.net The cytotoxic activity of some 2,3-disubstituted 4(3H)-quinazolinone derivatives was also screened against HeLa cells, where certain compounds reduced cell viability to approximately 50% at a concentration of 100 μM. nih.gov

Table 1: Cytotoxicity of Quinazolinone Analogues in Various Human Tumor Cell Lines

| Compound Series | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one hydrazides | MCF-7 | 0.20 - 0.84 µM | nih.govtandfonline.com |

| Thioether quinazoline derivatives | HeLa | 1.85 - 2.81 µM | nih.govresearchgate.net |

| Thioether quinazoline derivatives | MDA-MB231 | 1.85 - 2.81 µM | nih.govresearchgate.net |

| 2,3-disubstituted 4(3H)-quinazolinones | HeLa | ~50% viability reduction at 100 µM | nih.gov |

| 2-phenylquinazolin-4(3H)-one derivatives | HeLa | More potent than adriamycin (one compound) | researchgate.net |

| S-Glycosylated Quinazoline Derivatives | MCF-7 | 2.09 µM (Compound 2a) | scientificarchives.com |

| S-Glycosylated Quinazoline Derivatives | HepG2 | 2.08 µM (Compound 2a) | scientificarchives.com |

Activity against Specific Carcinoma Types (e.g., Colorectal Cancer)

The efficacy of quinazolinone analogues has also been specifically tested against colorectal cancer cell lines. The quinazoline nucleus is considered a valuable scaffold for identifying new agents against this type of cancer. dntb.gov.ua

Studies have evaluated synthesized quinazolinones against human colorectal cancer cell lines such as HCT-116 and LoVo. nih.gov For example, a series of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and their S-benzylated analogues were assessed for their cytotoxic activities. Two compounds, in particular, showed notable effects with IC50 values of 294.32 µM (LoVo) and 298.05 µM (HCT-116) for one, and 383.5 µM (LoVo) and 323.59 µM (HCT-116) for the other. nih.gov

Furthermore, novel quinazoline-based glycosyl-1,2,3-triazoles demonstrated excellent potency against the HCT-116 cell line, with IC50 values ranging from 2.90 to 6.40 µM. nih.gov In a separate study, compounds related to 2-oxo-3-phenylquinoxaline showed significant reductions in HCT-116 cell viability, with IC50 values of 28.85 µg/mL and 26.75 µg/mL for two of the most effective derivatives. nih.govrsc.org

Table 2: Cytotoxic Activity of Quinazolinone Analogues against Colorectal Cancer Cell Lines

| Compound Series | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 3-Aryl-2-thioxo-quinazolinones | LoVo | 294.32 µM & 383.5 µM | nih.gov |

| 3-Aryl-2-thioxo-quinazolinones | HCT-116 | 298.05 µM & 323.59 µM | nih.gov |

| Glycosyl-1,2,3-triazole quinazolines | HCT-116 | 2.90 - 6.40 µM | nih.gov |

| 2-oxo-3-phenylquinoxaline derivatives | HCT-116 | 26.75 - 28.85 µg/mL | nih.govrsc.org |

Antimicrobial Activities

Beyond their anticancer properties, quinazolinone analogues have been explored for their potential to combat microbial infections, showing a range of antibacterial, antifungal, and antiviral activities.

Antibacterial Spectrum against Gram-Positive and Gram-Negative Organisms

Analogues of 2,3-disubstituted quinazolin-4(3H)-one have demonstrated notable antibacterial activity against a variety of pathogenic bacteria.

Screening of these compounds has been performed against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govvensel.orgfrontiersin.org In one study, a series of 2-phenyl-3-substituted quinazolin-4(3H)-one derivatives were synthesized and evaluated, with some compounds showing potent antibacterial activity with Minimum Inhibitory Concentration (MIC) values as low as 0.1-0.2 µg/mL. vensel.org

Another investigation into new 2,3-disubstituted 4(3H)-quinazolinone derivatives found that the synthesized compounds exhibited mild to high antibacterial effects, particularly against Gram-negative bacteria, with E. coli being the most sensitive. nih.gov The parent compound, 2-phenyl-3-amino quinazoline-4(3H)-one, showed moderate activity against both Gram-positive and Gram-negative bacteria. frontiersin.org Structure-activity relationship studies have indicated that substitutions on the phenyl ring at the 2-position can influence the antibacterial spectrum. frontiersin.org

Table 3: Antibacterial Activity of Quinazolinone Analogues

| Compound Series | Bacterial Type | Organism(s) | Activity (MIC) | Reference |

|---|---|---|---|---|

| 2-phenyl, 3-substituted quinazolinones | Gram-Positive/Negative | Various Pathogens | 0.1 - 0.2 µg/mL (potent compounds) | vensel.org |

| 2,3-disubstituted 4(3H)-quinazolinones | Gram-Negative | E. coli | Most sensitive organism | nih.gov |

| 3-(arylideneamino)-2-phenylquinazolines | Gram-Positive | B. subtilis, S. aureus | Active | nih.gov |

| 3-(arylideneamino)-2-phenylquinazolines | Gram-Negative | E. coli, S. dysenteriae | Active | nih.gov |

Antifungal Efficacy

The antifungal potential of quinazolinone analogues has also been a subject of investigation, with studies reporting efficacy against various fungal strains.

Evaluations have commonly been conducted against fungi such as Candida albicans and Aspergillus niger. vensel.org A study on 2,3-disubstituted 4(3H)-quinazolinone derivatives revealed that most of the new compounds possess good antifungal effects, with the majority of tested fungi being sensitive at a concentration of 32 μg/ml. nih.gov These compounds were noted to be primarily fungistatic rather than fungicidal. nih.gov

In another comprehensive screening, certain 2-phenyl-3-substituted quinazolin-4(3H)-one derivatives were identified as potent antifungal agents, with MIC values ranging from 0.1 to 0.2 µg/mL. vensel.org Research has also shown that pyrazol-quinazolinone compounds exhibit significant antifungal activity against various phytopathogenic fungi. mdpi.com

Table 4: Antifungal Activity of Quinazolinone Analogues

| Compound Series | Fungal Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| 2-phenyl, 3-substituted quinazolinones | C. albicans, A. niger | 0.1 - 0.2 µg/mL (potent compounds) | vensel.org |

| 2,3-disubstituted 4(3H)-quinazolinones | Various fungi | Sensitive at 32 µg/mL | nih.gov |

| 2-mercapto-3-(substituted)-quinazolinones | 3 pathogenic fungi | Significant activity | researchgate.net |

| Pyrazol-quinazolinones | Phytopathogenic fungi | Significant activity | mdpi.com |

Antiviral and Anti-HIV Activity Profiles

The antiviral properties of 2,3-disubstituted quinazolin-4(3H)-ones have been explored against a range of viruses, including the Human Immunodeficiency Virus (HIV).

Several studies have synthesized and screened these analogues for their ability to inhibit viral replication. hakon-art.comnih.gov One study reported that a 6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one derivative inhibited the replication of HIV-1 in acutely infected MT-4 cells, providing a maximum protection of 15% at sub-toxic concentrations. hakon-art.com Other 2-phenyl-3-substituted quinazolin-4(3H)-ones were tested against a panel of human pathogenic viruses, with specific compounds showing activity against Herpes Simplex Virus (HSV-1 and HSV-2), vaccinia virus, Coxsackie virus B4, and parainfluenza-3 virus. nih.gov For example, one derivative was active against the replication of HSV-1 and -2, and vaccinia virus with an IC50 of 12 μg/ml. nih.gov

In the context of anti-HIV research, a series of [2-phenyl-4(3H)-oxo-3-quinazolinylamino]-N-substituted-arylacetamides were tested against HIV in CEM cell lines, with the highest observed protection being 45.67%. nih.gov Additionally, a 2-Methylquinazolin-4(3H)-one was identified as having significant antiviral activity against the Influenza A virus in vitro, with an IC50 of 23.8 μg/mL. mdpi.com

Table 5: Antiviral and Anti-HIV Activity of Quinazolinone Analogues

| Compound Series | Virus | Cell Line | Activity | Reference |

|---|---|---|---|---|

| 6-bromo-2-phenylquinazolinone derivative | HIV-1 (IIIB) | MT-4 | 15% maximum protection | hakon-art.com |

| 2-phenyl-3-substituted quinazolinones | HSV-1, HSV-2, Vaccinia | HEL | Active (IC50 of 12 µg/ml for one derivative) | nih.gov |

| 2-phenyl-3-substituted quinazolinones | Coxsackie B4, Parainfluenza-3 | Vero | Active | researchgate.net |

| [2-phenyl-4(3H)-oxo-3-quinazolinylamino] acetamides | HIV | CEM | Up to 45.67% protection | nih.gov |

| 2-Methylquinazolin-4(3H)-one | Influenza A Virus | In vitro | IC50 of 23.8 μg/mL | mdpi.com |

Anti-inflammatory and Analgesic Effects

Analogues of 2-pentyl-3-phenylquinazolin-4(3H)-one have demonstrated notable anti-inflammatory and analgesic properties in pre-clinical studies. Research has shown that various substitutions on the quinazolinone core can significantly influence these activities. For instance, a series of 2-phenyl-3-substituted quinazolin-4(3H)-ones were synthesized and evaluated for their analgesic and anti-inflammatory effects. nih.gov In these studies, several compounds exhibited significant activity, with some showing more potent analgesic and anti-inflammatory effects than the standard drug, diclofenac sodium. nih.gov

The anti-inflammatory activity is often assessed using the carrageenan-induced paw edema model in rats, while analgesic potential is evaluated through methods like the acetic acid-induced writhing test and the hot plate test in mice. ijpsdronline.com These tests help to determine both peripheral and central analgesic activities. Studies have indicated that certain quinazolinone derivatives can dose-dependently inhibit paw edema and reduce writhing counts, suggesting their potential to modulate inflammatory and nociceptive pathways. The possible mechanisms of action are thought to involve the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory cytokines.

For example, one study on novel quinazolinone derivatives showed a significant reduction in paw edema comparable to indomethacin. Another study synthesized 14 new 3-methyl-4(3H)quinazolinone derivatives, which all displayed statistically significant anti-inflammatory and analgesic effects in mice. nih.gov The structure-activity relationship is a key area of investigation, with findings indicating that substitutions at the 2 and 3 positions of the quinazolinone ring are crucial for these activities. nih.govnih.gov For instance, it has been observed that compounds with a 4-chlorophenyl group on the quinazolinone moiety showed better anti-inflammatory activity than those with a phenyl group. nih.gov

| Compound Series | Key Structural Features | Anti-inflammatory Activity Highlight | Analgesic Activity Highlight | Reference |

|---|---|---|---|---|

| 2-phenyl-3-substituted quinazolin-4(3H)-ones | Varied substitutions at the 3-position | Compound A3 showed more potent activity than diclofenac sodium | Compounds A1, A2, and A3 showed more potent activity than diclofenac sodium | nih.gov |

| 3-methyl-4(3H)quinazolinone derivatives | Bearing 2-[1'-phenyl-3'-(substituted-phenyl)-2'-propenylidene]hydrazino or 2[5'-(substituted phenyl)-3'-phenyl-2'-pyrazolin-1'-yl] groups | All 14 synthesized compounds showed statistically significant effects in the carrageenan-induced hind paw edema test | Results were in accordance with the anti-inflammatory activity tests in the p-benzoquinone-induced writhing test | nih.gov |

| Newer Quinazolinone Analogs | Substitutions with p-chlorophenyl group | Compound 21 showed 32.5% edema inhibition | Compound 21 showed 29.6% writhing inhibition | nih.gov |

Antioxidant Properties and Mechanisms

Quinazolinone derivatives have been investigated for their antioxidant potential, which is the ability to neutralize harmful free radicals in the body. orientjchem.orgmdpi.com The antioxidant activity of these compounds is often evaluated using various in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and CUPRAC (cupric reducing antioxidant capacity) methods. nih.govnih.gov

Studies have shown that the antioxidant capacity of quinazolinone analogues is highly dependent on the nature and position of substituents on the scaffold. nih.gov For instance, the presence of hydroxyl groups on a phenyl ring at the 2-position of the quinazolinone core is often crucial for antioxidant activity. nih.govresearchgate.net Research indicates that at least one hydroxyl group, often in combination with a methoxy (B1213986) group or a second hydroxyl group in the ortho or para position, is required for significant antioxidant effects. nih.govnih.govresearchgate.net

| Compound | Substitution at Position 2 | DPPH Scavenging Activity (EC50 µM) | ABTS Scavenging Activity (TEAC) | CUPRAC Antioxidant Capacity (TEAC) | Reference |

|---|---|---|---|---|---|

| 21e | 2,3-dihydroxyphenyl | 7.5 | Not Reported | 3.46 | nih.gov |

| 21g | 2,5-dihydroxyphenyl | 7.4 | Not Reported | 2.62 | nih.gov |

| 21h | 3,4-dihydroxyphenyl | 7.2 | Not Reported | 2.74 | nih.gov |

| 21f | 3,5-dihydroxyphenyl | >100 | Not Reported | Not Reported | nih.gov |

Enzyme Inhibition and Receptor Modulation Capabilities

Quinazolinone derivatives are recognized as a significant class of kinase inhibitors, which are crucial in cancer therapy for their ability to interfere with signaling pathways that promote tumor growth. ekb.eg Many of these compounds target receptor tyrosine kinases like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a key role in angiogenesis, the formation of new blood vessels that supply tumors. ekb.egnih.gov

Some 2-phenylquinazolin-4(3H)-one derivatives have been specifically designed and evaluated as potent allosteric inhibitors of VEGFR-2. bohrium.com Allosteric inhibitors bind to a site on the enzyme distinct from the ATP-binding pocket, leading to a conformational change that inactivates the enzyme. bohrium.com This mode of inhibition can offer advantages in terms of selectivity and overcoming resistance. bohrium.com

In one study, novel 2-phenylquinazolin-4(3H)-one derivatives demonstrated potent antiproliferative activity against cancer cell lines and significant in vitro inhibitory activity against VEGFR-2, with some compounds showing efficacy comparable to the established kinase inhibitor sorafenib. bohrium.com Molecular docking studies have supported the binding of these compounds to the allosteric site of VEGFR-2 in its inactive "DFG-out" conformation. bohrium.com Other studies have also identified quinazolinone analogues as dual inhibitors of both EGFR and VEGFR-2. nih.govnih.gov

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, a process that is crucial for physiological and pathological tissue remodeling, including tumor invasion and metastasis. nih.govnih.gov Consequently, MMPs are considered important targets for cancer therapy. nih.gov

Quinazolinone derivatives have been investigated as inhibitors of MMPs, particularly MMP-13, which is a key enzyme in the degradation of type II collagen and is implicated in osteoarthritis. nih.govrsc.org Computational studies, including QSAR, molecular docking, and molecular dynamics simulations, have been employed to understand the structure-activity relationships of quinazolinone-based MMP-13 inhibitors and to design novel, more potent compounds. nih.govrsc.org These studies have identified key amino acid residues within the active site of MMP-13 that are important for inhibitor binding and have highlighted the structural features of the quinazolinone scaffold that contribute to inhibitory activity. nih.govrsc.org

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in patients with type 2 diabetes. nih.govscienceandtechnology.com.vn Several studies have explored the potential of quinazolinone derivatives as α-glucosidase inhibitors. nih.govscienceandtechnology.com.vnnih.gov

Research has shown that certain 2-aryl-quinazolin-4(3H)-one analogues are potent inhibitors of α-glucosidase. nih.gov For example, compounds with a 4-chlorophenyl or a 4-bromophenyl group at the 2-position have demonstrated significant inhibitory activity. nih.gov Mechanistic studies have revealed that these compounds can act as reversible, non-competitive inhibitors of α-glucosidase, binding to the enzyme to form an inhibitor-enzyme complex. nih.gov

Furthermore, hybrid molecules incorporating the quinazolinone scaffold with other heterocyclic systems, such as 2-thioxothiazolidine-4-one, have been synthesized and shown to possess good α-glucosidase inhibitory activity. scienceandtechnology.com.vnbohrium.com Molecular docking studies have been used to understand the binding interactions of these compounds with the active site of the enzyme. bohrium.com

| Compound | Key Structural Feature | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) | 4-chlorophenyl at C2 | 12.5 ± 0.1 | Non-competitive | nih.gov |

| 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) | 4-bromophenyl at C2 | 15.6 ± 0.2 | Non-competitive | nih.gov |

| Compound 5a | Quinazolin-4(3H)-one with a 2-thioxothiazolidine-4-one and 4-methylbenzylidene moiety | Reported as having the best activity in its series | Not Specified | bohrium.com |

DNA gyrase is a bacterial enzyme that is essential for DNA replication, and it represents a well-established target for antibacterial agents. nih.gov The inhibition of DNA gyrase disrupts bacterial cell division and leads to cell death.

Some quinazolinone derivatives have been identified as inhibitors of the B subunit of DNA gyrase (GyrB). nih.gov In a study that screened for new GyrB inhibitors, a 4-hydroxy-2-quinolone-3-carboxamide derivative bearing an N-quinazolinone moiety was discovered to inhibit this enzyme. nih.gov Structure-activity relationship studies on this class of compounds revealed that substitutions on the quinazolinone ring influence their inhibitory potency. For example, derivatives with different alkyl substituents at the 2-position of the 4-oxoquinazolinone fragment showed varying levels of GyrB inhibition, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov

| Compound | Substitution on Quinazolinone Ring | IC50 (µM) | Reference |

|---|---|---|---|

| f6 | 7-chloro | 0.83 | nih.gov |

| f8 | 7-methoxy | 7.90 | nih.gov |

| f10 | 8-chloro | 9.70 | nih.gov |

| f12 | 8-methoxy | 0.878 | nih.gov |

| f13-f16 | Varied alkyl groups at position 2 | 0.28 - 11.9 | nih.gov |

Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Inhibition

Analogues of this compound have been investigated as inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), enzymes crucial for DNA synthesis and cell proliferation. Inhibition of these enzymes is a key mechanism for anticancer and antimicrobial agents.

A series of novel quinazoline analogues were designed to mimic the structure of methotrexate, a known DHFR inhibitor. nih.gov In this study, several compounds demonstrated potent inhibition of mammalian DHFR in vitro. Notably, compounds 28 , 30 , and 31 were the most active, with IC50 values of 0.5 µM, 0.4 µM, and 0.4 µM, respectively. nih.gov While some of these compounds also showed antitumor activity, for many, their DHFR inhibition did not directly correlate with their antitumor potency, suggesting other mechanisms of action may be involved. nih.gov

Another study focused on nonclassical quinazolinone analogues as inhibitors of thymidylate synthase (TS). These compounds, where the glutamic acid moiety of classical antifolates was replaced with other functional groups, were potent inhibitors of both L. casei and human TS. The IC50 values for human TS were in the nanomolar range, from 0.003 to 0.03 µM. researchgate.net The study highlighted that a glutamate moiety is not an absolute requirement for potent TS inhibition. researchgate.net

Table 1: DHFR and TS Inhibition by Quinazolinone Analogues

| Compound | Target Enzyme | IC50 (µM) | Source |

|---|---|---|---|

| 28 | Mammalian DHFR | 0.5 | nih.gov |

| 30 | Mammalian DHFR | 0.4 | nih.gov |

| 31 | Mammalian DHFR | 0.4 | nih.gov |

| Nonclassical quinazolinone analogues | Human TS | 0.003 - 0.03 | researchgate.net |

Inhibition of Other Enzyme Targets (e.g., Carbonic Anhydrase, Cyclooxygenase)

The inhibitory activity of this compound analogues extends to other enzymes, including carbonic anhydrase (CA) and cyclooxygenase (COX).

Several 2-substituted quinazolin-4(3H)-one derivatives were synthesized and evaluated for their inhibitory potential against bovine and human carbonic anhydrase-II (bCA-II and hCA-II). Many of these compounds displayed moderate to significant inhibition. For instance, compound 4m was the most active inhibitor against bCA-II with an IC50 value of 8.9 ± 0.31 μM, which is more potent than the standard drug acetazolamide (IC50 = 18.2 ± 0.43 μM). nih.gov Other compounds like 4e , 4l , and 4c also showed superior activity against bCA-II. nih.gov Against hCA-II, these compounds also demonstrated significant inhibitory activity, with IC50 values ranging from 14.0 to 59.6 μM. researchgate.net

In the context of cyclooxygenase inhibition, a series of 2,3-disubstituted 4(3H)-quinazolinone derivatives were designed as anti-inflammatory agents. Compounds 4 and 6 in this series exhibited strong and selective COX-2 inhibitory activity with IC50 values of 0.33 µM and 0.40 µM, respectively. Their selectivity index (SI) was greater than 303.0 and 250.0, respectively, which is comparable to the reference drug celecoxib. researchgate.net Other analogues, such as compounds 5 , 8 , and 13 , also demonstrated effective and selective COX-2 inhibition. researchgate.net

Table 2: Inhibition of Carbonic Anhydrase II and Cyclooxygenase-2 by Quinazolinone Analogues

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| 4m | bCA-II | 8.9 ± 0.31 | - | nih.gov |

| 4e | bCA-II | 9.1 ± 0.21 | - | nih.gov |

| 4l | bCA-II | 10.7 ± 0.82 | - | nih.gov |

| 4c | bCA-II | 11.7 ± 0.36 | - | nih.gov |

| 4 | COX-2 | 0.33 | >303.0 | researchgate.net |

| 6 | COX-2 | 0.40 | >250.0 | researchgate.net |

| 5 | COX-2 | 0.80 | >125 | researchgate.net |

| 8 | COX-2 | 0.70 | >142 | researchgate.net |

| 13 | COX-2 | 0.70 | >142 | researchgate.net |

Other Significant Biological Activities

Antimalarial and Antileishmanial Activities

Analogues of this compound have demonstrated significant potential as antiprotozoal agents, particularly against the parasites responsible for malaria and leishmaniasis.

In a study evaluating the in vivo antimalarial activity of 2,3-disubstituted-4(3H)-quinazolinone derivatives, several compounds showed significant suppression of Plasmodium berghei in mice. nih.gov Compounds 12 and 13 were particularly effective, with mean percentage suppressions of 67.60% and 72.86%, respectively. nih.gov Another investigation into 3-aryl-2-styryl substituted-4(3H)-quinazolinones found that compounds 8 and 10 exhibited notable antimalarial activity, with percent suppressions of 70.01% and 74.18%, respectively. nih.gov

The antileishmanial activity of these analogues has also been a subject of research. A series of 2,3-disubstituted-4(3H)-quinazolinone derivatives were evaluated against Leishmania donovani, with all tested compounds showing appreciable activity. nih.gov The IC50 values ranged from 0.0128 to 3.1085 μg/ml, comparing favorably to the standard drug miltefosine (IC50 = 3.1911 μg/ml). nih.govnih.gov One of the most potent compounds, (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone (7) , had an IC50 of 0.0128 μg/ml, making it approximately 250 times more active than miltefosine and 4 times more active than amphotericin B deoxycholate. nih.govnih.gov Another compound, (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one (6) , also showed promising antileishmanial activity with an IC50 of 0.0212 µg/mL. nih.gov

Table 3: Antimalarial and Antileishmanial Activities of Quinazolinone Analogues

| Compound | Activity | Measurement | Value | Source |

|---|---|---|---|---|

| 12 | Antimalarial | % Suppression | 67.60 | nih.gov |

| 13 | Antimalarial | % Suppression | 72.86 | nih.gov |

| 8 | Antimalarial | % Suppression | 70.01 | nih.gov |

| 10 | Antimalarial | % Suppression | 74.18 | nih.gov |

| (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone (7) | Antileishmanial | IC50 (µg/mL) | 0.0128 | nih.govnih.gov |

| (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one (6) | Antileishmanial | IC50 (µg/mL) | 0.0212 | nih.gov |

| 2,3-disubstituted-4(3H)-quinazolinone analogues | Antileishmanial | IC50 (µg/mL) | 0.0128 - 3.1085 | nih.govnih.gov |

Anticonvulsant and Central Nervous System Depressant Effects

The quinazolinone scaffold is well-known for its effects on the central nervous system (CNS), with several analogues exhibiting anticonvulsant and CNS depressant properties.

A study of 2,3-disubstituted quinazolinone derivatives identified several compounds with anticonvulsant activity. nih.gov The most active compound, 28 , had a protective dose 50 (PD50) of 200.53 μmol/kg in the subcutaneous pentylenetetrazole (sc-PTZ) and maximal electroshock (MES) models. nih.gov In another series of N-substituted-6-fluoro-quinazoline-4-amines, compounds 5b , 5c , and 5d showed high anticonvulsant activity with ED50 values of 152, 165, and 140 mg/kg, respectively, which were lower than the reference drugs methaqualone and valproate. mdpi.com

The CNS depressant effects of some newly synthesized 2,3-disubstituted 4(3H)-quinazolinone derivatives were also evaluated. ekb.eg All tested compounds were found to decrease spontaneous locomotor activity in mice. ekb.eg Specifically, compounds II and III led to motor incoordination in 40% of the animals, while compounds I , II , and IV increased the mean survival time of mice injected with strychnine, indicating a protective effect. ekb.eg

Table 4: Anticonvulsant Activity of Quinazolinone Analogues

| Compound | Anticonvulsant Test | ED50 / PD50 | Source |

|---|---|---|---|

| 28 | sc-PTZ & MES | 200.53 µmol/kg (PD50) | nih.gov |

| 5b | sc-PTZ & MES | 152 mg/kg (ED50) | mdpi.com |

| 5c | sc-PTZ & MES | 165 mg/kg (ED50) | mdpi.com |

| 5d | sc-PTZ & MES | 140 mg/kg (ED50) | mdpi.com |

Antihypertensive Activity

Quinazolinone derivatives have been investigated for their potential to lower blood pressure. Several studies have reported the synthesis and in vivo screening of novel substituted quinazolin-4(3H)-one derivatives for their antihypertensive activities. researchgate.net Out of eighteen synthesized compounds in one study, seven showed a hypotensive effect and produced bradycardia. These compounds demonstrated better activity than the reference drug Prazosin. researchgate.net

In another study, a series of 7-substituted-3-(4-(3-(4-substitutedphenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-substituted quinazolin-4(3H)-ones were synthesized and evaluated for their in vivo antihypertensive activity in albino rats. All the synthesized compounds exhibited good to moderate antihypertensive activity. nih.gov Two compounds, 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5- dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one (23) and 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one (24) , showed potent antihypertensive activity, believed to be mediated through α1-adrenergic receptor blocking, similar to prazosin. nih.gov

Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Quinazolinone analogues have shown promise in this area.

A series of novel quinazolinones were evaluated for their efficacy against Mycobacterium tuberculosis, with some derivatives showing minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL. nih.gov This activity was also maintained against drug-resistant strains. nih.gov Another study on piperazine-linked quinazoline derivatives identified several compounds with potent anti-mycobacterial activity. Compounds 8b , 8e , 8f , 8m , 8n , and 8v showed MIC values ranging from 2 to 16 μg/mL. rsc.org

Furthermore, a study on 2,3-disubstituted quinazolinone derivatives found that compounds with a thioamido or guanidino group at the 3-position exhibited enhanced antitubercular activity. dovepress.com Specifically, compounds 5b and 8c had an MIC value of 6.25 μg/mL. dovepress.com Dihydroquinazolinone derivatives have also been investigated, with compounds 3l and 3m showing the most activity against the H37Rv strain of M. tuberculosis with an MIC of 2 µg/mL. mdpi.com

Table 5: Antitubercular Activity of Quinazolinone Analogues

| Compound/Analogue Series | Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| Quinazolinone derivatives | M. tuberculosis | as low as 6.25 | nih.gov |

| 8f | M. tuberculosis H37Rv | 2 | rsc.org |

| 8n | M. tuberculosis H37Rv | 4 | rsc.org |

| 8b, 8e, 8m, 8v | M. tuberculosis H37Rv | 16 | rsc.org |

| 5b | M. tuberculosis | 6.25 | dovepress.com |

| 8c | M. tuberculosis | 6.25 | dovepress.com |

| 3l | M. tuberculosis H37Rv | 2 | mdpi.com |

| 3m | M. tuberculosis H37Rv | 2 | mdpi.com |

Immunomodulatory Potential

Quinazolinone derivatives have shown promise as modulators of the immune response, particularly in the context of anti-inflammatory and anticancer activities. Research into specific analogues has revealed their ability to influence key signaling molecules involved in inflammation.

A study focusing on quinazolinone-based thalidomide analogs identified two compounds, 7d and 12 , with considerable immunomodulatory properties. nih.gov These compounds were found to significantly reduce the levels of Tumor Necrosis Factor-alpha (TNF-α) in HepG-2 cells. nih.gov Specifically, compound 7d lowered TNF-α levels to 57.4 pg/ml and compound 12 to 49.2 pg/ml, from an initial level of 162.5 pg/ml. nih.gov For comparison, thalidomide reduced TNF-α to 53.1 pg/ml. nih.gov

Furthermore, these analogues demonstrated a marked reduction in Nuclear Factor-kappa B (NF-κB) p65. nih.gov Compound 7d caused a 69.33% reduction and compound 12 a 77.74% reduction in NF-κB p65, compared to a 60.26% reduction by thalidomide. nih.gov The study also noted a significant decrease in Vascular Endothelial Growth Factor (VEGF) and an approximately eightfold increase in caspase-8 levels for both compounds, suggesting mechanisms relevant to anti-cancer activity. nih.gov

Another investigation into novel 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones bearing sulfonamide derivatives also highlighted their anti-inflammatory potential. nih.govresearchgate.net When evaluated using the carrageenan-induced hind paw edema test, two of the synthesized compounds exhibited promising anti-inflammatory activity, while five others showed moderate activity. nih.gov

Table 1: Immunomodulatory Activity of Selected Quinazolinone Analogues

| Compound | Target/Assay | Key Findings | Reference |

|---|---|---|---|

| 7d | TNF-α Reduction (HepG-2 cells) | Reduced from 162.5 to 57.4 pg/ml | nih.gov |

| NF-κB p65 Reduction | 69.33% reduction | nih.gov | |

| VEGF Reduction | Reduced from 432.5 to 161.3 pg/ml | nih.gov | |

| Caspase-8 Levels | ~8-fold increase | nih.gov | |

| 12 | TNF-α Reduction (HepG-2 cells) | Reduced from 162.5 to 49.2 pg/ml | nih.gov |

| NF-κB p65 Reduction | 77.74% reduction | nih.gov | |

| VEGF Reduction | Reduced from 432.5 to 132.8 pg/ml | nih.gov | |

| Caspase-8 Levels | ~8-fold increase | nih.gov |

| 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones | Carrageenan-induced hind paw edema | Two compounds showed promising anti-inflammatory activity, five showed moderate activity. | nih.govresearchgate.net |

Bronchodilatory Activity

The potential for quinazolinone derivatives to act as bronchodilators has been explored, taking cues from naturally occurring alkaloids with similar core structures.

One notable compound, 2,4-diethoxy-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-12-one (named 95-4 ), demonstrated significant bronchodilator activity. nih.gov This was evaluated on contracted guinea pig trachea and constricted tracheo-bronchial tree preparations. nih.gov The relaxant effect on the trachea was found to be non-specific and not mediated through beta-adrenoceptors. nih.gov In terms of potency, compound 95-4 was found to be more potent than theophylline but less potent than salbutamol on a dose basis. nih.gov

Another line of research focused on a series of quinazoline-3-oxides designed as pulmonary-selective inhibitors of ovalbumin-induced, leukotriene-mediated bronchoconstriction. nih.gov The most active and selective compounds in this series typically featured a methyl group at the 4-position, a medium-sized branched alkyl group at the 2-position, and a small electron-donating group on the phenyl ring. nih.gov These compounds showed a significant enhancement in selectivity for pulmonary versus cardiovascular effects when compared to theophylline. nih.gov

Table 2: Bronchodilatory Activity of Selected Quinazolinone Analogues

| Compound/Series | Model/Assay | Key Findings | Reference |

|---|---|---|---|

| 2,4-diethoxy-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-12-one (95-4) | Contracted guinea pig trachea | Marked bronchodilator activity; more potent than theophylline, less potent than salbutamol. | nih.gov |

| Constricted tracheo-bronchial tree | Showed relaxant effect. | nih.gov |

| Quinazoline-3-oxides | Ovalbumin-induced, leukotriene-mediated bronchoconstriction | Active as pulmonary-selective inhibitors; enhanced selectivity compared to theophylline. | nih.gov |

Mechanistic Investigations of 2 Pentyl 3 Phenylquinazolin 4 3h One and Analogues

Cellular and Molecular Pathways of Pharmacological Action

The pharmacological effects of 2-pentyl-3-phenylquinazolin-4(3H)-one and its analogues are rooted in their ability to modulate fundamental cellular processes. These include the direct activation of apoptotic pathways and the perturbation of the cell division cycle, as well as interference with the metabolic pathways essential for nucleic acid synthesis.

Apoptosis Induction and Cell Cycle Perturbation

A significant body of research has highlighted the capacity of quinazolinone derivatives to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, certain 2-phenylquinazolin-4(3H)-one derivatives have been shown to be potent inducers of apoptosis. bohrium.com One particular analogue demonstrated the ability to cause a 55.11-fold increase in cell cycle arrest at the S-phase in breast cancer cells. nih.gov Another study on a novel quinazoline (B50416) derivative, 04NB-03, found that it induced both cell cycle arrest at the G2/M phase and apoptosis in a manner dependent on concentration and time. nih.gov Similarly, S-alkylated quinazolin-4(3H)-ones have been observed to halt the cell cycle at the G1 phase and trigger substantial apoptosis in HCT-116 colon cancer cells. nih.govrsc.org This pro-apoptotic activity is a cornerstone of their potential as anticancer agents. nih.gov

Modulation of Apoptosis-Related Gene Expression (e.g., P53, Bax, Caspases, Bcl-2)

The induction of apoptosis by these quinazolinone analogues is intricately linked to their ability to modulate the expression of key genes that regulate this process. A notable 2-phenylquinazolin-4(3H)-one derivative was found to upregulate the expression of the tumor suppressor gene P53, the pro-apoptotic gene Bax, and the executioner caspases 3, 8, and 9. bohrium.comnih.gov Concurrently, it downregulated the expression of the anti-apoptotic gene Bcl-2. bohrium.comnih.gov This shift in the balance of pro- and anti-apoptotic proteins is a critical factor in tipping the cellular scales towards programmed cell death. The Bcl-2 family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax, plays a pivotal role in the intrinsic apoptotic pathway. nih.gov The activation of caspases, a family of proteases, is a central event in the execution phase of apoptosis. ijper.orgnih.gov

Interference with Nucleic Acid Metabolic Pathways (e.g., Purine, Folic Acid)

Quinazoline derivatives have also been shown to interfere with nucleic acid metabolic pathways, which are crucial for cell growth and proliferation. Some analogues function as antimetabolites by inhibiting metabolic processes required for protein and DNA synthesis. nih.gov Specifically, they can target enzymes like dihydrofolate reductase (DHFR), which is essential for the synthesis of tetrahydrofolate, a key cofactor in the production of nucleotides. nih.gov By inhibiting DHFR, these compounds can indirectly impair thymidylate synthase (TS) activity, leading to a disruption in DNA synthesis. nih.gov This mechanism of action is a well-established strategy in cancer chemotherapy.

Elucidation of Target Protein Binding Mechanisms

The pharmacological effects of this compound and its analogues are a direct result of their interaction with specific protein targets. Understanding these binding mechanisms at a molecular level is crucial for the rational design of more potent and selective therapeutic agents.

Allosteric Inhibition and Non-ATP Competitive Binding Modes (e.g., VEGFR-2)

A key target for some 2-phenylquinazolin-4(3H)-one derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth. nih.gov Certain analogues have been identified as allosteric inhibitors of VEGFR-2. bohrium.comnih.gov This means they bind to a site on the enzyme that is distinct from the ATP-binding site, inducing a conformational change that inhibits its activity. bohrium.comnih.gov This non-ATP competitive binding mode is significant because it can offer advantages in terms of selectivity and overcoming resistance mechanisms that can arise with ATP-competitive inhibitors. bohrium.comnih.gov Molecular docking studies have confirmed that these compounds can bind to the allosteric site of VEGFR-2 in its "DFG-out" conformation, leaving the ATP-binding pocket available. bohrium.comnih.gov This mode of inhibition has been a focus in the development of a new generation of kinase inhibitors. nih.govnih.gov

Structure Activity Relationship Sar Studies and Pharmacophore Elucidation

Impact of Substituents at Position 2 of the Quinazolinone Nucleus

Position 2 of the quinazolinone ring is a key site for chemical modification, and the substituents at this position play a pivotal role in defining the pharmacological properties of the resulting compounds.

Role of Pentyl and Phenyl Moieties in Bioactivity Profiles

The presence of either an alkyl chain, such as a pentyl group, or an aryl group, like a phenyl ring, at the 2-position of the quinazolinone core has been shown to be important for various biological activities. For instance, the introduction of aryl or heteroaryl groups at the 2-position can enhance binding affinity to biological targets through reinforced hydrophobic interactions. nih.gov In the context of antimicrobial activity, the presence of a methyl or thiol group at position 2 is considered essential. nih.gov While specific data on the direct comparison of a pentyl versus a phenyl group in the same series is limited, the general consensus is that lipophilic substituents at this position are favorable. For example, in a series of antibacterial 4(3H)-quinazolinones, variations at this position significantly impacted their activity against Staphylococcus aureus. nih.govnih.gov

Influence of Other Substituents (e.g., Hydrazone, Pyrazole (B372694), Arylideneamino) on Activity

The introduction of more complex moieties at position 2, such as hydrazone, pyrazole, and arylideneamino groups, has been a successful strategy for developing potent bioactive agents.

Hydrazone and Pyrazole: The incorporation of hydrazone and pyrazole scaffolds at position 2 has led to the development of potent antimicrobial agents. mdpi.com For instance, a series of 2-(hydrazinyl)quinazolin-4(3H)-one derivatives were synthesized and subsequently converted to hydrazone and formyl-pyrazole derivatives. Many of these compounds exhibited potent antimicrobial activity, with some showing significant inhibitory activity against E. coli DNA gyrase. mdpi.com The hydrazone moiety itself is a well-known pharmacophore associated with a wide range of biological activities, including antimicrobial and anti-inflammatory effects. nih.gov Similarly, pyrazole derivatives are known for their diverse pharmacological properties. nih.gov

Arylideneamino: The arylideneamino group at position 2 has also been explored. For example, derivatives incorporating an indole (B1671886) and a fluorinated aromatic ring at positions 2 and 3, respectively, with a benzylideneamino linkage, were found to be active against S. aureus. nih.gov

The following table summarizes the impact of different substituents at position 2 on the bioactivity of quinazolinone derivatives.

| Substituent at Position 2 | Bioactivity Profile | Reference |

| Phenyl | Enhances hydrophobic interactions | nih.gov |

| Hydrazone | Potent antimicrobial activity | mdpi.com |

| Pyrazole | Potent antimicrobial activity, DNA gyrase inhibition | mdpi.com |

| Arylideneamino | Antibacterial activity against S. aureus | nih.gov |

Significance of Substituents on the Phenyl Ring at Position 3

The substituent at position 3 of the quinazolinone nucleus, which in the parent compound is a phenyl ring, is another critical determinant of biological activity. Modifications to this phenyl ring can significantly influence the potency and selectivity of the compounds.

Effect of Aromatic and Halogen Substitutions on Potency

The nature of the substitution on the phenyl ring at position 3 has a profound impact on the bioactivity of quinazolinone derivatives.

Aromatic Substitutions: The presence of a substituted aromatic ring at position 3 is often considered essential for antimicrobial activities. nih.gov For example, compounds with methoxy (B1213986) and methyl-substituted phenyl rings at this position have shown enhanced antibacterial activity. nih.gov

Halogen Substitutions: The introduction of halogen atoms, such as fluorine, to the phenyl ring at position 3 can significantly enhance the biological activity. For instance, a series of fluorinated quinazolinones demonstrated notable anticonvulsant activity. nih.gov In another study, the presence of a fluoro group was found to contribute to highly potent antimicrobial activity in urea (B33335) and thiourea (B124793) derivatives of quinazolinones. nih.gov

Contribution of Urea and Thiourea Groups to Cytotoxic Effects

The incorporation of urea and thiourea moieties, often linked to the phenyl ring at position 3, has been a successful strategy for developing potent cytotoxic agents. gsconlinepress.com

Urea and Thiourea Derivatives: SAR studies have indicated that urea and thiourea groups play a crucial role in enhancing the cytotoxic effects of quinazolinone compounds. gsconlinepress.com The combination of a urea or thiourea group with a fluoro substituent has been shown to result in highly potent activity. nih.gov These derivatives have been investigated as potential anticancer agents, with some showing promising activity against various cancer cell lines. gsconlinepress.comnih.gov Thiourea derivatives, in particular, are known for their strong inhibitory effects on Gram-positive pathogens. researchgate.net

The table below illustrates the effect of substituents on the phenyl ring at position 3.

| Substituent on Phenyl Ring at Position 3 | Bioactivity Profile | Reference |

| Methoxy and Methyl groups | Enhanced antibacterial activity | nih.gov |

| Halogen (e.g., Fluorine) | Enhanced anticonvulsant and antimicrobial activity | nih.govnih.gov |

| Urea and Thiourea groups | Enhanced cytotoxic effects | nih.govgsconlinepress.com |

Contributions of Substitutions at Other Positions (e.g., C6, C7) to Activity Profiles

While positions 2 and 3 are primary sites for modification, substitutions on the benzene (B151609) ring of the quinazolinone core, particularly at positions C6 and C7, also play a significant role in modulating biological activity.

C6-Substitutions: Single substitutions at the C6 position have been found to be beneficial for increasing antitumor activities. researchgate.net For example, the introduction of a β-halopropionamide chain at the 6th position of the quinazoline (B50416) moiety improved the inhibition of EGFR autophosphorylation. nih.gov Furthermore, halogen atoms at position 6 have been shown to improve antimicrobial activities. nih.gov

C7-Substitutions: Hydrophobic substituents like halogens or phenyl groups at the 7-position can improve interactions with biological targets through hydrophobic effects and π-π stacking. nih.gov The presence of a chlorine atom at position 7 on the quinazolinone system has been shown to favor anticonvulsant activity. nih.gov

The following table summarizes the impact of substitutions at C6 and C7.

| Position of Substitution | Substituent | Effect on Bioactivity | Reference |

| C6 | Halogen | Improved antimicrobial activity | nih.gov |

| C6 | β-halopropionamide | Improved EGFR inhibition | nih.gov |

| C7 | Halogen (e.g., Chlorine) | Favorable for anticonvulsant activity | nih.gov |

| C7 | Phenyl | Improved hydrophobic interactions | nih.gov |

Identification of Key Molecular Features and Functional Groups for Specific Activities

The biological profile of 2-pentyl-3-phenylquinazolin-4(3H)-one is determined by the nature and substitution pattern of the groups attached to the fundamental quinazolinone ring system. Research into related compounds provides significant insights into the key molecular features and functional groups responsible for its specific biological actions.

Structural Determinants for Enhanced Antioxidant Activity

The antioxidant potential of the quinazolinone scaffold is heavily influenced by the substituents at the 2-position. For 2-phenylquinazolin-4(3H)-one derivatives to exhibit antioxidant activity, the presence of specific functional groups on the phenyl ring is crucial. nih.gov

Key findings from SAR studies indicate that:

Hydroxyl and Methoxy Groups: The introduction of at least one hydroxyl group, in addition to a methoxy substituent, on the 2-phenyl ring is a primary requirement for antioxidant capacity. nih.gov

Di-hydroxyl Substitution: The presence of two hydroxyl groups on the phenyl ring, particularly in ortho or para positions, enhances the antioxidant activity. nih.govmdpi.com The compound 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one has been identified as a potent antioxidant. nih.govmdpi.com

Ethylene (B1197577) Linker: The addition of an ethylene linker between the quinazolinone ring and a phenolic substituent has been shown to increase antioxidant activity. nih.govmdpi.com

While the 3-phenyl group's direct influence on antioxidant activity is less characterized, the nature of the substituent at the 2-position is clearly a dominant factor. The 2-pentyl group in the titular compound, being an alkyl chain, is not typically associated with primary antioxidant mechanisms in this scaffold, which rely on electron-donating phenolic groups.

Table 1: Structure-Activity Relationship for Antioxidant Activity of 2-Substituted Quinazolin-4(3H)-ones

| Compound | Substituent at Position 2 | Key Structural Features | Observed Activity |

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | 2,3-dihydroxyphenyl | Two hydroxyl groups in ortho position | Potent antioxidant with metal-chelating properties nih.govmdpi.com |

| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one | 3,4-dihydroxyphenyl | Two hydroxyl groups in ortho position | Antioxidant activity mdpi.com |

| Analogs with ethylene linker | Phenolic group with ethylene linker | Increased distance and flexibility | Increased antioxidant activity nih.gov |

Pharmacophoric Requirements for Antimicrobial Efficacy

The quinazolinone core has been identified as a promising scaffold for the development of new antibacterial agents, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov SAR studies on 4(3H)-quinazolinones have elucidated key features for their antibacterial action, which involves the inhibition of penicillin-binding proteins (PBPs), such as PBP1 and PBP2a in MRSA. nih.gov

Important structural features for antimicrobial activity include:

The 4(3H)-quinazolinone core serves as the fundamental pharmacophore. nih.gov

A notable discovery in this class is a compound that not only binds to the active site of PBP2a but also to its allosteric site, a mechanism of action shared with the advanced cephalosporin, ceftaroline. nih.gov

The development of a library of 77 variants led to the identification of a compound with potent activity against MRSA, good oral bioavailability, and efficacy in animal infection models. nih.gov

Structural Insights for Potent Anticancer Activity

Quinazolin-4(3H)-one derivatives have demonstrated significant potential as anticancer agents, with their activity often linked to the inhibition of protein kinases involved in cancer cell proliferation. nih.govnih.gov

SAR studies have revealed several structural requirements for potent anticancer activity:

Substitution at Position 3: The introduction of a 4-ethyl-2-phenylthiazole group at the 3-position of the quinazolinone structure has been shown to impart cytotoxic activities against various cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells. nih.gov

Kinase Inhibition: Many quinazolin-4(3H)-one derivatives exert their anticancer effects by inhibiting multiple tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2. nih.gov

Specific Substituents for Potent Activity: Certain substitution patterns have been found to yield highly potent compounds. For instance, some derivatives have shown cytotoxicity that is 2- to 30-fold greater than the reference drug lapatinib (B449) against MCF-7 cells and 4- to 87-fold greater against A2780 ovarian carcinoma cells. nih.gov

Docking Studies: Molecular docking analyses have indicated that these compounds can act as either ATP-competitive (Type-I) or non-competitive (Type-II) inhibitors of different kinase enzymes, depending on their specific structure. nih.gov

In the context of this compound, the 2-pentyl group and the 3-phenyl group would be critical determinants of its interaction with the ATP-binding pocket or allosteric sites of target kinases. The size, shape, and lipophilicity of these substituents would dictate the binding affinity and selectivity, and therefore, the anticancer potency.

Table 2: Anticancer Activity of Selected Quinazolin-4(3H)-one Derivatives

| Compound Series | Key Structural Features | Target Cell Lines/Enzymes | Observed Activity |

| 3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-ones | 4-ethyl-2-phenylthiazole group at N-3 | PC3, MCF-7, HT-29 | Potent cytotoxic activities nih.gov |

| 2,3-substituted quinazolin-4(3H)-ones | Various substitutions at C-2 and N-3 | MCF-7, A2780, CDK2, HER2, EGFR | Potent cytotoxicity and kinase inhibition, superior to lapatinib in some cases nih.gov |

Computational and in Silico Approaches in Quinazolinone Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a pivotal computational tool that predicts the binding orientation of a molecule (ligand) to its target, typically a protein, to form a stable complex. This method is extensively applied to elucidate the binding mechanisms of potential drugs.

Analysis of Binding Affinity and Binding Modes with Therapeutic Targets

While specific molecular docking studies focusing exclusively on 2-pentyl-3-phenylquinazolin-4(3H)-one are limited in publicly available literature, a significant body of research on analogous quinazolinone scaffolds provides a robust framework for predicting its interactions with various therapeutic targets.

Tumor Necrosis Factor-alpha-Converting Enzyme (TACE): TACE is recognized as a significant target in the context of inflammation and cancer. The broader quinazolinone scaffold has been identified as an inhibitor of this enzyme.

DNA Gyrase: This essential bacterial enzyme is a well-established target for a range of antibiotics. Given that fluoroquinolones, which exhibit some structural resemblances to the quinazolinone core, are known to interact with DNA gyrase, it is conceivable that quinazolinone derivatives may also exhibit binding to this enzyme.

Glycosidases: These enzymes are implicated in a variety of physiological and pathological processes. Various heterocyclic compounds have demonstrated inhibitory activity against glycosidases.

The table below outlines the potential interactions of the this compound scaffold with several therapeutic targets, extrapolated from studies on structurally related compounds.

| Target | Potential Key Interacting Residues | Predominant Interaction Types |

| VEGFR-2 | Cys919, Glu883, Asp1044 | Hydrogen Bonding, Hydrophobic Interactions |

| TACE | Not explicitly detailed in available literature | - |

| DNA Gyrase | Not explicitly detailed in available literature | - |

| Glycosidases | Not explicitly detailed in available literature | - |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a statistically significant correlation between the chemical structures of a series of compounds and their corresponding biological activities.

Correlation of Molecular Descriptors with Observed Biological Activities

QSAR studies performed on various series of quinazolinone derivatives have successfully linked a range of molecular descriptors to their observed biological effects, including anticancer and antimicrobial activities. unar.ac.idresearchgate.netrsc.orgresearchgate.net These descriptors typically fall into categories such as electronic, steric, hydrophobic, and topological properties.

For a compound with the structure of this compound, the following molecular descriptors are of particular importance:

Topological Descriptors: These provide information about the connectivity and branching of atoms within the molecule.

Electronic Descriptors: The electronic properties and charge distributions of the phenyl and pentyl substituents are critical in governing the interactions with target proteins.

Hydrophobic Descriptors (e.g., LogP): The degree of lipophilicity, influenced by the pentyl and phenyl groups, is a key determinant of the molecule's ability to cross cell membranes and bind to hydrophobic regions within target enzymes.

Prediction of Compound Potency and Selectivity

Once rigorously validated, QSAR models serve as predictive tools for estimating the potency and selectivity of novel, unsynthesized compounds. For example, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been effectively used to develop models for quinazolinone analogs, predicting their inhibitory activity against targets such as the Epidermal Growth Factor Receptor (EGFR). unar.ac.idnih.gov These models analyze the 3D steric and electrostatic fields surrounding the molecules to identify the structural features that are essential for enhanced biological activity. A QSAR model developed for a series of 2-alkyl-3-phenylquinazolin-4(3H)-ones could effectively predict how modifications to the alkyl chain length, such as the pentyl group, would influence the compound's activity, thereby providing valuable guidance for the synthesis of more potent and selective derivatives. nih.gov

The nature of the substituents at the 2- and 3-positions of the quinazolinone ring is a primary determinant of biological activity.

The size and chemical properties of the substituent at the 2-position can have a substantial impact on the compound's potency.

Theoretical Calculations and Conformational Analysis for Quinazolinone Systems

Theoretical calculations, particularly those employing density functional theory (DFT), are utilized to gain a deeper understanding of the electronic structure, stability, and reactivity of molecules. Complementing this, conformational analysis is used to identify the most stable three-dimensional arrangement of a molecule, a critical factor for its interaction with a biological target.

Future Directions and Research Perspectives for 2 Pentyl 3 Phenylquinazolin 4 3h One

Rational Design and Synthesis of Novel Analogues for Enhanced Bioactivity and Selectivity

The future development of 2-pentyl-3-phenylquinazolin-4(3H)-one as a therapeutic agent hinges on the rational design and synthesis of new analogues with improved biological activity and target selectivity. Structure-Activity Relationship (SAR) studies are fundamental to this process, providing insights into how chemical modifications influence efficacy.

Key strategies for designing novel analogues include:

Modification of the 2-position: The pentyl group at the C-2 position is a prime site for modification. Researchers can synthesize analogues by varying the length, branching, and saturation of the alkyl chain. Introducing cyclic moieties or functional groups such as hydroxyls, ethers, or amides could significantly alter the compound's interaction with biological targets.

Substitution on the 3-phenyl ring: The phenyl ring at the N-3 position offers numerous opportunities for substitution. The introduction of various electron-donating or electron-withdrawing groups (e.g., methoxy (B1213986), chloro, nitro) at the ortho, meta, or para positions can modulate the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity and selectivity. fabad.org.tr Combining two or more pharmacophores into a single molecule is another promising approach to discovering new drug candidates. nih.gov

Alterations to the quinazolinone core: Modifications to the core benzopyrimidine structure, such as introducing substituents on the benzene (B151609) ring, can also lead to compounds with enhanced properties. For example, substitutions at the 6, 7, or 8 positions have been shown to impact the anti-inflammatory and anticancer activities of quinazolinone derivatives. fabad.org.tr

Modern synthetic methodologies, including metal-catalyzed cross-coupling reactions and multicomponent reactions, offer efficient pathways to generate a diverse library of these novel analogues. mdpi.com These advanced techniques can streamline the synthesis process, making it more efficient and environmentally friendly. mdpi.comresearchgate.net

| Modification Site | Potential Substituents | Desired Outcome |

| C-2 Position (Pentyl Group) | Shorter/longer alkyl chains, branched chains, cyclic groups, heteroatoms (O, N) | Improved binding affinity, altered lipophilicity, enhanced metabolic stability |

| N-3 Position (Phenyl Group) | Halogens (F, Cl, Br), Methoxy (-OCH3), Nitro (-NO2), Amino (-NH2) | Modulated electronic properties, increased target selectivity, improved pharmacokinetic profile |

| Quinazolinone Core | Substituents at C-6, C-7, C-8 (e.g., bromo, methyl) | Enhanced bioactivity (e.g., anticancer, anti-inflammatory), altered solubility |

Exploration of New Therapeutic Targets for Quinazolinone-Based Compounds

The quinazolinone scaffold is known for a wide array of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, anticonvulsant, and antiviral activities. mdpi.commdpi.comnih.govmdpi.com A significant future direction for this compound and its derivatives is the exploration of novel therapeutic targets beyond these established areas.

Potential new therapeutic areas and targets include:

Neurodegenerative Diseases: Research into the application of quinazoline (B50416) derivatives for conditions like Alzheimer's disease is an emerging field. Certain analogues could be designed to inhibit enzymes such as β-secretase or act as ligands for receptors implicated in the progression of these diseases. nih.gov

Metabolic Disorders: The potential for quinazolinone-based compounds to modulate metabolic pathways offers opportunities for developing treatments for diseases like diabetes. nih.gov